Conhydrine

描述

Conhydrine is a natural product found in Aloe gariepensis, Conium maculatum, and other organisms with data available.

作用机制

Target of Action

Conhydrine is a naturally occurring alkaloid found in the plant Conium maculatum . It is known that other alkaloids, including the 2-(1-hydroxyalkyl)piperidine motif in this compound, exhibit important therapeutic activities, such as antiviral or antitumor agents .

Mode of Action

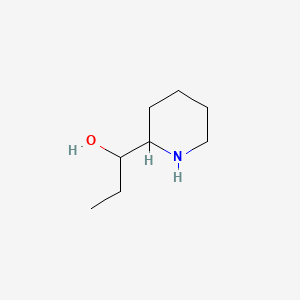

It is known that this compound comprises a simple piperidine unit tethered to a 1-hydroxyalkyl side chain . This structure suggests that this compound may interact with its targets through its unique biological properties and vicinal chiral hydroxy and amino functionalities .

Biochemical Pathways

It is known that this compound can be converted into l-coniine either by reduction of the iodo-derivative (iodoconiine), formed by the action of hydriodic acid and phosphorus at 180°c , or by hydrogenation of the mixture of coniceines produced when it is dehydrated by phosphorus pentoxide in toluene . These observations indicate that the oxygen atom must occur as a hydroxyl group in the n-propyl side chain in either the α- or β-position .

Pharmacokinetics

It is known that the optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

It is known that this compound is a poisonous alkaloid found in poison hemlock (conium maculatum) in small quantities . It crystallises in colourless leaflets, has a coniine-like odour, can be sublimed, and is strongly basic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, similar feeding experiments conducted in a greenhouse and outdoors produced this compound and pseudothis compound, respectively, suggesting that changes in the environment can induce changes in the alkaloid composition of Conium maculatum .

生化分析

Biochemical Properties

Conhydrine plays a significant role in biochemical reactions due to its structure, which includes a piperidine ring with a hydroxylated side chain . It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound interacts with other biomolecules such as receptors and ion channels, altering their function and contributing to its toxic effects .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, this compound has been observed to induce apoptosis in certain cell lines by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate the expression of genes related to oxidative stress and inflammation, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to acetylcholinesterase, inhibiting its activity and resulting in the accumulation of acetylcholine . This binding interaction is crucial for its toxic effects, as it disrupts normal neurotransmission. Additionally, this compound can inhibit other enzymes and modulate receptor activity, contributing to its overall impact on cellular function . Changes in gene expression induced by this compound further amplify its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its potency . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of this compound exposure in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as nausea and dizziness . At higher doses, it can lead to severe toxicity, including respiratory failure and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. These studies highlight the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are crucial for the detoxification and elimination of this compound from the body. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the pharmacokinetics of this compound and its effects on different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can localize to specific compartments within the cell, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular distribution of this compound affects its interactions with biomolecules and contributes to its overall biochemical effects .

生物活性

Conhydrine, a piperidine alkaloid primarily found in the plant Conium maculatum (hemlock), has garnered attention due to its biological activities, particularly its neurotoxic effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological implications, and relevant case studies.

Chemical Structure and Properties

This compound is chemically classified as a piperidine alkaloid. Its structure is similar to that of coniine, another alkaloid from the same plant, which is known for its potent neurotoxic effects. The molecular formula for this compound is , and it exists in various stereoisomeric forms, which can influence its biological activity.

This compound's primary mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of both muscarinic and nicotinic receptors. The consequences include:

- Neuromuscular Blockade : Similar to curare, this compound can cause paralysis by blocking neuromuscular transmission.

- Central Nervous System Effects : Symptoms may include dizziness, nausea, and respiratory failure due to central respiratory depression.

Case Studies

-

Case Report on Poisoning :

A study documented three cases of poisoning due to accidental ingestion of C. maculatum. The patients exhibited severe symptoms such as muscular weakness, gastrointestinal distress, and altered consciousness. Treatment included the administration of atropine, which alleviated muscarinic symptoms .Patient pH PCO2 HCO3 Severe 7.03 132 33.5 Moderate 7.37 33 19.1 -

Clinical Observations :

In a clinical setting, patients with varying degrees of poisoning were monitored for arterial blood gas levels and biochemical markers. The results indicated significant respiratory acidosis in severely affected individuals .Parameter Severe Symptoms Moderate Symptoms AST 28 33 ALT 15 22 CPK 290 133

Neurotoxicity

Research indicates that this compound shares neurotoxic properties with other hemlock alkaloids like coniine. It disrupts motor function by interfering with neuromuscular transmission and can lead to respiratory failure if not treated promptly .

Potential Therapeutic Uses

Despite its toxicity, there is growing interest in exploring this compound's potential therapeutic applications due to its analgesic properties without addictive side effects . This aspect is particularly relevant in pain management contexts where traditional opioids pose significant risks.

Synthesis and Research Developments

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. For instance, asymmetric synthesis techniques have been developed that enhance yield and purity, facilitating further research into its biological applications .

科学研究应用

Synthesis of Conhydrine

The synthesis of this compound has been a focus of research due to its complex structure and the challenges posed by its stereochemistry. Various synthetic methods have been developed:

- Chiral Pool Methods : Utilizing naturally occurring chiral compounds as starting materials to construct the desired alkaloid.

- Chiral Auxiliary Methods : Employing chiral auxiliaries to induce asymmetry during synthesis.

- Asymmetric Catalysis : Using catalysts to facilitate the formation of specific enantiomers.

Recent studies have reported successful diastereodivergent syntheses of both (+)-α-conhydrine and (−)-β-conhydrine, showcasing advancements in synthetic methodologies that could lead to more accessible production for research purposes .

Toxicity and Poisoning

This compound is recognized for its neurotoxic properties, which can lead to symptoms ranging from mild to severe poisoning when ingested. This toxicity is attributed to its mechanism of action on the nervous system, similar to other alkaloids found in poison hemlock . Understanding these toxicological effects is crucial for assessing safety in any potential therapeutic applications.

Potential Therapeutic Roles

Although this compound itself has limited documented therapeutic roles due to its toxicity, it shares structural similarities with other biologically active alkaloids known for their antiviral and antitumor properties. For instance, compounds like castanospermine and swainsonine, which contain similar piperidine motifs, exhibit significant biological activities that could inspire further research into this compound's derivatives .

Pharmacological Investigations

Research has indicated that while this compound's direct pharmacological roles remain largely unexplored, the broader category of piperidine alkaloids has demonstrated various therapeutic potentials. For example:

- Antiviral Activity : Indolizidine alkaloids have shown efficacy against viral infections by inhibiting glycoprotein processing, suggesting similar pathways could be investigated for this compound derivatives .

- Antitumor Properties : The structural framework of this compound may provide a basis for developing new anticancer agents through modifications that reduce toxicity while enhancing biological activity .

Data Table: Summary of Synthetic Methods for this compound

属性

IUPAC Name |

1-piperidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCAAURNBULZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871697 | |

| Record name | 1-(Piperidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63401-12-7, 495-20-5 | |

| Record name | NSC172229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Piperidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Conhydrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(piperidin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Conhydrine?

A1: this compound, like other alkaloids found in poison hemlock (Conium maculatum), acts by inhibiting the neuromuscular junction. [] It exerts its effects in a manner similar to curare, a well-known paralytic agent. []

Q2: How does this compound's interaction with the neuromuscular junction lead to its toxic effects?

A2: this compound inhibits the transmission of nerve impulses to muscle fibers at the neuromuscular junction, leading to muscle paralysis. [] This paralysis can affect various muscle groups, including those involved in respiration, ultimately resulting in respiratory collapse and potentially death. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight that it is a 2-substituted piperidine alkaloid. [] You can find this information in chemical databases or other scientific literature.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Researchers have used optical rotatory dispersion (ORD) and circular dichroism (CD) to determine the relative and absolute configuration of the two asymmetric centers in natural (+)-Conhydrine. [] This highlights the importance of these spectroscopic techniques in this compound research.

Q5: What are the main approaches used in the synthesis of this compound?

A5: Scientists have developed various asymmetric methods for synthesizing this compound. These methods are broadly classified based on their approach: []

Q6: Have any specific chemical transformations proven particularly useful in this compound synthesis?

A6: Several key transformations are frequently employed in this compound synthesis: [, , , , ]

Q7: What is crystallization-induced diastereomer transformation (CIDT), and how is it relevant to this compound synthesis?

A7: CIDT is a process where a mixture of diastereomers in solution is enriched in one diastereomer upon crystallization. [] Researchers have successfully used CIDT of α-bromo-α'-(R)-sulfinylketones to access enantiopure α-bromoketones, which can be further transformed into valuable anti and syn-bromohydrins, important intermediates for synthesizing enantiopure this compound isomers. []

Q8: How many isomers of this compound exist, and how do they differ?

A8: this compound exists in four different isomeric forms. [] These isomers arise from the presence of two chiral centers within the molecule, leading to two pairs of enantiomers: (+)-α-Conhydrine, (-)-α-Conhydrine, (+)-β-Conhydrine, and (-)-β-Conhydrine.

Q9: Can you provide examples of how researchers have achieved the stereoselective synthesis of different this compound isomers?

A9: The literature provides several examples of stereoselective this compound synthesis:

- (–)-β-Conhydrine and (+)-α-Conhydrine: Synthesized diastereodivergently using crystallization-induced diastereomer transformation of α-bromo-α'-(R)-sulfinylketones. []

- (+)-α-Conhydrine: Synthesized from R-(+)-glyceraldehyde using zinc-mediated stereoselective aza-Barbier reaction and ring-closing metathesis. []

- (–)-α-Conhydrine: Synthesized using Sharpless asymmetric dihydroxylation and regiospecific cyclic sulfate opening as key steps. []

- (+)-α-Conhydrine: Synthesized using a kinetic resolution of 2-(1-hydroxypropyl)pyridine with lipase PS and a chelation-controlled diastereoselective reduction. []

Q10: What is known about the toxicity of this compound?

A10: this compound is a toxic alkaloid found in poison hemlock. [, ] While its medicinal applications are limited due to its toxicity, [] research is ongoing to understand its effects fully.

Q11: Is there a specific antidote for this compound poisoning?

A11: The provided abstracts do not mention a specific antidote for this compound poisoning. Treatment for poison hemlock poisoning, in general, is mainly supportive and focuses on managing symptoms. []

Q12: What are the typical symptoms of poison hemlock poisoning?

A12: Poison hemlock poisoning typically presents with symptoms affecting the nervous system and gastrointestinal tract. [] Early symptoms include stimulation followed by paralysis of motor nerve endings, central nervous system stimulation, vomiting, trembling, problems with movement, and changes in heart rate and respiration. [] Later stages can involve salivation, urination, nausea, convulsions, coma, and potentially death. []

Q13: What are some of the challenges and future directions in this compound research?

A13: While significant progress has been made in understanding and synthesizing this compound, several challenges remain:

Q14: Are there any known environmental concerns related to this compound or poison hemlock?

A14: Poison hemlock is a noxious weed that can outcompete native plant species, negatively impacting biodiversity. [] Its toxicity to livestock and humans further necessitates its control and management. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。